2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)aceticacid
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Overview
Description
2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound featuring both bromine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the bromination and iodination of a pyridine derivative. The reaction conditions often include the use of organic solvents and specific reagents to facilitate the halogenation process . For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be carried out using iodine or iodinating agents like iodine monochloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyridine ring.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridine derivatives, such as:
- 2-(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(3-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Chloro-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid .
Uniqueness
The uniqueness of 2-(5-Bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid lies in its specific combination of bromine and iodine substituents, which can impart distinct chemical and biological properties compared to other halogenated pyridine derivatives .
Properties
Molecular Formula |
C7H5BrINO3 |
---|---|
Molecular Weight |
357.93 g/mol |
IUPAC Name |
2-(5-bromo-3-iodo-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H5BrINO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
UMXPYNIFPQVZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)CC(=O)O)I |
Origin of Product |
United States |
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